molecular formula C17H17ClN4O2S B2532857 3-chloro-2-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034281-30-4

3-chloro-2-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2532857
CAS RN: 2034281-30-4
M. Wt: 376.86
InChI Key: QNUIAZVALVXLAR-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

Research into the synthesis of novel benzenesulfonamide derivatives highlights their potential in antitumor evaluations. A study detailed the synthesis of compounds with significant cytotoxic activity against colon, breast, and cervical cancer cell lines. The synthesis involved creating a series of novel compounds, with QSAR (Quantitative Structure-Activity Relationships) and molecular docking studies providing insight into their potential mechanisms of action against cancer cells, particularly through the inhibition of the MDM2 protein (Łukasz Tomorowicz et al., 2020).

Metal Coordination Properties

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide derivatives have been studied for their potential as ligands for metal coordination. These structures display significant differences in their molecular torsion angles and hydrogen bonding capabilities, affecting their potential applications in metal coordination and molecular assembly. Such properties could be instrumental in developing new materials or catalytic systems (Danielle L Jacobs et al., 2013).

Novel Synthetic Routes and Functional Group Tolerance

A study on the efficient three-component reaction of certain compounds presents a new strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This approach offers excellent functional group tolerance and efficiency, which could be valuable in developing diverse synthetic routes for chemical synthesis and drug discovery (Zhiming Cui et al., 2018).

Inhibition of Transforming Growth Factor-beta Type 1 Receptor Kinase

Benzenesulfonamide-substituted imidazoles have been synthesized and evaluated for their inhibitory activity against the ALK5 in cell-based assays, showcasing their potential as inhibitors of the transforming growth factor-beta type 1 receptor kinase. This could have implications for the treatment of diseases where TGF-beta plays a significant role in disease pathology (Dae-Kee Kim et al., 2009).

properties

IUPAC Name

3-chloro-2-methyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-13-14(18)5-4-7-16(13)25(23,24)21-10-12-22-11-9-20-17(22)15-6-2-3-8-19-15/h2-9,11,21H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUIAZVALVXLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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